![molecular formula C13H8BrF2NO B2840935 4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol CAS No. 1232823-53-8](/img/structure/B2840935.png)
4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . The molecular formula is C13H8BrF2NO, and the molecular weight is 312.11 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H8BrF2NO. It contains 13 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .科学的研究の応用
Synthesis and Structural Analysis
Research has demonstrated the utility of related compounds in synthesizing metal complexes with potential applications in material science and catalysis. For instance, the reaction of similar Schiff base ligands with metal salts has led to the formation of oxido-vanadium(V) and copper(II) complexes, characterized by various spectroscopic methods and single-crystal X-ray diffraction. These complexes exhibit interesting structural and electronic properties due to their unique ligand frameworks (Sheikhshoaie et al., 2015).
Sensing Applications
Compounds structurally similar to 4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol have been employed as chemosensors for the detection of metal ions. These chemosensors exhibit selective and notable detection abilities for ions such as Cu2+ and Zn2+, leveraging their fluorescence properties. The detection mechanism is often enhanced by the formation of metal complexes, which are characterized by their structural and electronic interactions, as well as theoretical calculations (Das et al., 2021).
Catalytic Applications
The synthesis of Schiff base metal complexes from bromoaniline-aldehyde conjugates has shown potential in catalytic applications, such as the chemical fixation of CO2 into cyclic carbonates. These processes are crucial for environmental management and sustainable chemistry practices. The catalytic efficiency is attributed to the electronic and structural features of the complexes, supported by thermal stability and reactivity studies (Ikiz et al., 2015).
Material Science
In the realm of material science, related compounds have been explored for their ability to form chelate polymers with unique thermal, optical, and electrochemical properties. These polymers are synthesized through reactions involving Schiff base-metal complexes, showing promise for advanced technological applications due to their structural and functional diversity (Kaya & Aydın, 2011).
Antimicrobial and Bioactivity Studies
Additionally, studies have explored the antimicrobial properties of these compounds and their metal complexes. The synthesis and structural elucidation of these compounds have paved the way for evaluating their biological activities, including antimicrobial efficacy against various microbial strains. The bioactivity is often correlated with the molecular structure and the presence of metal ions in the complexes (Zhang, Li, & Kang-Lan, 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-bromo-2-[(3,5-difluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYLMNPXOODCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NC2=CC(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

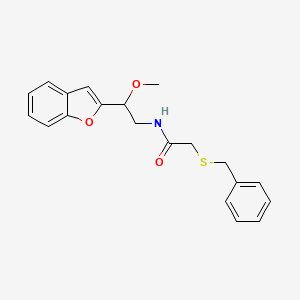

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone](/img/structure/B2840858.png)
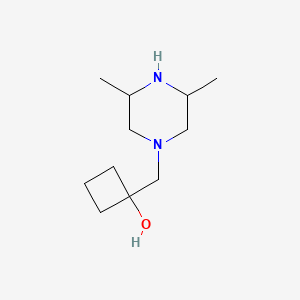
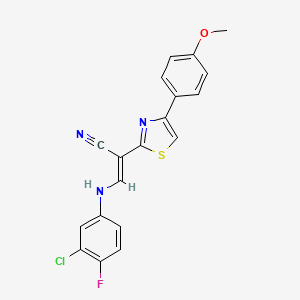

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2840865.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2840866.png)
![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840868.png)
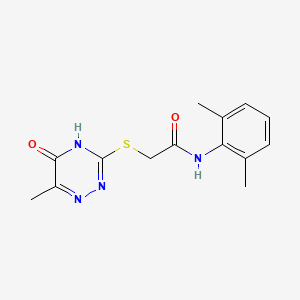
![N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)

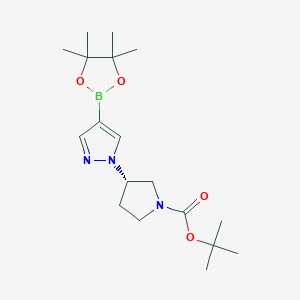
![ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2840874.png)